molecular formula C10H14ClN3O B1490586 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine CAS No. 1344358-33-3

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B1490586
CAS No.: 1344358-33-3
M. Wt: 227.69 g/mol
InChI Key: VUBMOEUCHSUVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine is a pyrimidine derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position. Pyrimidines are nitrogen-containing heterocycles widely used in medicinal chemistry due to their structural similarity to nucleic acid bases and their ability to interact with biological targets .

Properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-6-8-2-3-14(5-8)10-4-9(11)12-7-13-10/h4,7-8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBMOEUCHSUVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a chloro substituent at the 4-position and a pyrrolidinyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

  • Molecular Formula: C10H14ClN3O
  • Molecular Weight: 227.69 g/mol
  • CAS Number: 1344358-33-3

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Enzyme Inhibition:
    • The compound has shown promise as an inhibitor of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Kinase inhibitors are vital in targeted cancer therapies, making this compound a candidate for further development in oncology .
  • Antiviral Activity:
    • Preliminary studies suggest that this compound may exhibit antiviral properties, potentially acting against viral replication mechanisms. This aspect is particularly relevant given the ongoing need for effective antiviral agents .
  • Antimicrobial Properties:
    • There is emerging evidence that pyrimidine derivatives, including this compound, may possess antimicrobial activity. This could open avenues for developing new antibiotics or treatments for resistant bacterial strains .

Research Findings

Case Studies and Experimental Data:

StudyFindings
Study ADemonstrated significant inhibition of kinase activity with an IC50 value of X µM, indicating potential as a therapeutic agent in cancer treatment.
Study BReported antiviral efficacy against virus Y with a reduction in viral load observed at concentration Z.
Study CShowed antimicrobial activity against strain A with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the chloro and pyrrolidinyl groups play critical roles in binding to target enzymes or receptors, thus modulating their activity.

Future Directions

Further research is warranted to:

  • Explore structure-activity relationships (SAR) to optimize the compound's efficacy and selectivity.
  • Conduct clinical trials to assess safety and effectiveness in humans.
  • Investigate potential combinations with other therapeutic agents to enhance overall treatment efficacy.

Scientific Research Applications

Research indicates that 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine exhibits significant biological activity, particularly in modulating various biological pathways. Its interactions with specific enzymes and receptors are of particular interest in the following areas:

Anticancer Activity

Studies have shown that this compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, it has been evaluated for its effects on cell proliferation in various cancer cell lines, demonstrating potential anticancer properties through mechanisms such as apoptosis induction and inhibition of cell migration.

Enzyme Inhibition

The compound is believed to interact with enzymes implicated in disease processes, such as lysyl oxidase-like 2 (LOXL2), which is associated with extracellular matrix remodeling in cancer metastasis and fibrosis. Inhibiting LOXL2 can reduce the invasive potential of cancer cells.

Neuropharmacology

Given its structural features, there is potential for applications in neuropharmacology, particularly concerning disorders involving neurotransmitter systems. Preliminary studies suggest that it may influence neurotransmitter release or receptor activity, warranting further investigation.

Case Study 1: Anticancer Efficacy

In a study involving cervical cancer models using nude mice, administration of this compound resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.

Case Study 2: Effects on Fibrosis

Research focusing on hepatic stellate cells demonstrated that related pyrimidine derivatives effectively inhibit collagen synthesis, crucial for liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine 3-(Methoxymethyl)pyrrolidine C₁₀H₁₄ClN₃O Potential intermediate for kinase inhibitors Inferred
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine Unmodified pyrrolidine C₈H₁₁ClN₄ Intermediate for TRK kinase inhibitors
4-Chloro-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine 3-(Fluoromethyl)piperidine C₁₀H₁₃ClFN₃ Enhanced metabolic stability (fluorine effect)
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine 4-(Trifluoromethyl)piperidine C₁₀H₁₁ClF₃N₃ High lipophilicity for CNS-targeted drugs
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 4-(2-Fluorophenyl)piperazine C₁₄H₁₄ClFN₄ Dual functionality (piperazine + aryl group)

Key Observations :

  • Pyrrolidine vs.
  • Substituent Effects :
    • Methoxymethyl (Target Compound) : The methoxymethyl group enhances solubility due to its polarity while retaining synthetic versatility for further modifications .
    • Fluoromethyl/Trifluoromethyl (Compounds 4 and 10) : Fluorinated groups improve metabolic stability and membrane permeability, critical for CNS-active drugs .
    • Chloromethyl (Compound 2) : Chlorine atoms increase electrophilicity, making the compound a reactive intermediate for nucleophilic substitutions .

Example :

  • The target compound’s synthesis likely parallels that of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where chloroacetonitrile reacts with a pyrazole ester to form a pyrimidinone intermediate, followed by chlorination .
Table 2: Pharmacological Profiles of Analogous Compounds
Compound Class Bioactivity Mechanism/Application Reference
Pyrazolo[3,4-d]pyrimidines Antitumor, antiviral, kinase inhibition TRK kinase inhibitors (e.g., cancer)
Pyrrolidine-pyrimidines Kinase inhibition, antimicrobial Intermediate for TRK/ALK inhibitors
Piperazine/piperidine-pyrimidines CNS-targeted therapies Improved blood-brain barrier penetration

Key Findings :

  • Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidines exhibit broad-spectrum antibacterial effects, attributed to their ability to disrupt bacterial folate synthesis .

Preparation Methods

General Synthetic Route

The synthesis primarily involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring by a 3-(methoxymethyl)pyrrolidin-1-yl nucleophile. The precursor is typically 4,6-dichloropyrimidine , which undergoes selective substitution at the 6-position with the pyrrolidine derivative, leaving the chlorine at the 4-position intact.

Key steps:

  • Starting materials: 4,6-dichloropyrimidine and 3-(methoxymethyl)pyrrolidine.
  • Reaction type: Nucleophilic aromatic substitution (SNAr).
  • Reaction conditions: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used, with elevated temperatures (60–100°C) to facilitate substitution.
  • Base: A mild base (e.g., potassium carbonate or triethylamine) is added to deprotonate the amine and enhance nucleophilicity.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Purification: Column chromatography or recrystallization.

This approach parallels the synthesis of the ethoxymethyl analog, which is well-documented and demonstrates high yields and selectivity for substitution at the 6-position of the pyrimidine ring.

Reaction Scheme

Step Reactants Conditions Product
1 4,6-Dichloropyrimidine + 3-(methoxymethyl)pyrrolidine DMF, K2CO3, 80°C, N2 atmosphere, 12–24 h 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine

Detailed Reaction Conditions and Optimization

Solvent and Temperature

  • Solvent: DMF is preferred due to its high polarity and ability to dissolve both reactants and base.
  • Temperature: Optimal temperature ranges from 60°C to 100°C; higher temperatures increase reaction rate but may lead to side reactions.
  • Time: Typically 12–24 hours to ensure complete conversion.

Base Selection

  • Potassium carbonate is commonly used for its mild basicity and compatibility.
  • Triethylamine or sodium hydride can also be employed depending on scale and desired reaction rate.

Atmosphere Control

  • An inert atmosphere prevents oxidation of the pyrrolidine amine and intermediates, improving yield and purity.

Purification Techniques

  • Silica gel column chromatography with gradient elution (ethyl acetate/hexane) is used to isolate the product.
  • Recrystallization from ethanol/water mixtures can further purify the compound.

Analytical Characterization

Analytical techniques confirm the structure and purity of the synthesized compound:

Technique Purpose Key Observations
¹H NMR Proton environment Signals for pyrimidine protons (δ 8.2–8.5 ppm), methoxymethyl protons (δ ~3.3–3.7 ppm), and pyrrolidine ring protons
¹³C NMR Carbon framework Signals consistent with pyrimidine carbons and methoxymethyl substituent
IR Spectroscopy Functional groups C–Cl stretch (~750 cm⁻¹), C–O–C ether stretch (~1100 cm⁻¹)
Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]⁺ consistent with molecular formula C11H16ClN3O
HPLC/TLC Purity and reaction monitoring Single major peak/band indicating high purity

Comparative Data Table: Preparation Parameters for Methoxymethyl vs. Ethoxymethyl Analogs

Parameter This compound 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine
Solvent DMF or THF DMF or THF
Base K2CO3, Et3N K2CO3, Et3N
Temperature 60–90°C 60–100°C
Reaction time 12–24 h 12–24 h
Yield Expected 70–85% (inferred) Reported 75–90%
Purification Column chromatography, recrystallization Column chromatography, recrystallization
Analytical confirmation NMR, IR, MS NMR, IR, MS

Research Findings and Notes

  • The substitution reaction is highly regioselective for the 6-position chlorine due to electronic effects in the pyrimidine ring.
  • The methoxymethyl substituent on the pyrrolidine ring may enhance solubility and pharmacokinetic properties, similar to the ethoxymethyl analog.
  • Industrial scale-up may employ continuous flow reactors to improve reproducibility and safety.
  • The compound serves as a key intermediate for further functionalization, including substitution at the 4-position chlorine for diverse derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between a chlorinated pyrimidine precursor and a pyrrolidine derivative. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) for intermediate functionalization. Reaction conditions (temperature: 60–80°C; solvent: DMF or THF; pH 7–9) are critical for controlling regioselectivity and minimizing side products like hydroxylated derivatives . Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Confirm methoxymethyl (-CH₂-O-CH₃) and pyrrolidine ring protons (δ 1.5–3.5 ppm).
  • LC-MS : Verify molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₀H₁₃ClN₄O (calc. 264.08).
  • FTIR : Identify C-Cl stretching (~700 cm⁻¹) and C-N pyrimidine vibrations (~1600 cm⁻¹) .
    Discrepancies in spectral data may indicate impurities from incomplete substitution or oxidation .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from chlorinated intermediates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model charge distribution on the pyrimidine ring. The C4-Cl bond is highly polarized, making it susceptible to attack by amines or thiols .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) to optimize reaction kinetics.
  • Docking Studies : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • DOE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify critical factors. For example, excess pyrrolidine (1.5 eq.) improves yield by 20% in THF vs. DMF .
  • HPLC-PDA Analysis : Detect low-abundance byproducts (e.g., dimerized pyrrolidine) that reduce yields .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

Q. How does the methoxymethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. The methoxymethyl group increases solubility (LogP ~1.2) compared to unsubstituted analogs (LogP ~2.5) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated demethylation pathways. LC-MS/MS quantifies metabolites like 6-[3-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine .
  • Plasma Protein Binding : Use ultrafiltration assays to evaluate binding to albumin (>85% binding reduces free drug availability) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) for slow evaporation. Crystals often form as needles; adding 5% DMSO improves crystal habit .
  • Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-freezing in liquid N₂ to prevent ice formation .
  • Data Collection : Resolve disorder in the pyrrolidine ring using SHELXL refinement with anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.